molecular formula C22H29NO4S B2482479 [2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine CAS No. 873586-77-7

[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine

Cat. No.: B2482479
CAS No.: 873586-77-7
M. Wt: 403.54
InChI Key: VUETXXCYXRCLLF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Diclofenac is widely used in both clinical and laboratory settings due to its potent anti-inflammatory and analgesic properties.

Mechanism of Action

[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins, which are responsible for the dilation of blood vessels and the recruitment of immune cells to the site of injury. This compound also reduces pain by inhibiting the production of prostaglandins, which are responsible for sensitizing nerve endings to pain.

Advantages and Limitations for Lab Experiments

[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine has several advantages for lab experiments. It is a potent anti-inflammatory and analgesic agent that is widely used in both clinical and laboratory settings. It is readily available and relatively inexpensive. However, there are also some limitations to using this compound in lab experiments. It has been shown to have some toxic effects on certain cell types, and its effects on other cell types are not well understood. Additionally, the optimal dose and duration of treatment with this compound may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on [2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine. One area of focus is the development of new formulations of this compound that can be used for targeted drug delivery. Another area of focus is the investigation of the effects of this compound on different cell types and in different disease states. Finally, there is a need for further research on the optimal dose and duration of treatment with this compound in different experimental conditions.

Synthesis Methods

The synthesis of [2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine involves the reaction between 2-(3,4-Dimethoxyphenyl)ethylamine and 4-cyclohexylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine is widely used in scientific research due to its potent anti-inflammatory and analgesic properties. It is commonly used to induce inflammation in animal models to study the mechanisms of inflammation and pain. This compound is also used in in vitro studies to investigate the effects of inflammation on various cell types.

Properties

IUPAC Name

4-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4S/c1-26-21-13-8-17(16-22(21)27-2)14-15-23-28(24,25)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h8-13,16,18,23H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUETXXCYXRCLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.